LCAHA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

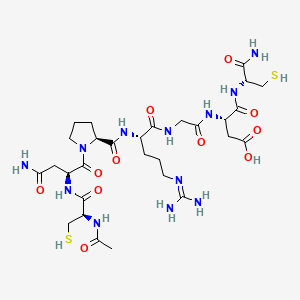

LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It has IC50s of 9.7 μM and 3.7μM in Ub-AMC Assay and Di-Ub Assay, respectively . This compound destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a .

Molecular Structure Analysis

The molecular formula of this compound is C24H41NO3 . It has a molecular weight of 391.59 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a solubility of 45 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Aplicaciones Científicas De Investigación

Optimización en aplicaciones de ingeniería

LCAHA, un algoritmo híbrido artificial de colibrí mejorado con múltiples estrategias, ha mostrado un rendimiento competitivo en el desarrollo de problemas de optimización {svg_1}. Es particularmente útil en aplicaciones de ingeniería donde se necesita un equilibrio entre las capacidades de exploración y utilización {svg_2}.

Inicialización con estrategia de mapa caótico sinusoidal

This compound utiliza una estrategia de mapa caótico sinusoidal para la inicialización con el fin de obtener una población con mejor ergodicidad {svg_3}. Esto mejora la diversidad de la población y controla la convergencia prematura {svg_4}.

Estrategia de vuelo de Lévy

La introducción del vuelo de Lévy en this compound puede aumentar la diversidad de la población, controlar la convergencia prematura y aumentar la estabilidad de la población {svg_5}. Esta estrategia es particularmente útil en problemas de optimización donde un espacio de soluciones diverso es beneficioso {svg_6}.

Estrategia de búsqueda cruzada y de actualización

This compound introduce dos nuevas estrategias: búsqueda cruzada y búsqueda de actualización {svg_7}. Estas estrategias mejoran las capacidades de exploración y desarrollo del algoritmo, haciéndolo más efectivo para encontrar soluciones óptimas {svg_8}.

Pruebas de rendimiento

El rendimiento de this compound se ha examinado en varios conjuntos de pruebas clásicos y casos de optimización de ingeniería {svg_9}. Los resultados experimentales numéricos muestran que this compound proporciona resultados numéricos muy prometedores en la resolución de problemas de optimización desafiantes {svg_10}.

Optimización de la trayectoria de la nave espacial

This compound se ha aplicado a dos casos de optimización de la trayectoria de la nave espacial {svg_11}. Los resultados experimentales demuestran la aplicabilidad y el potencial de this compound en la resolución de aplicaciones prácticas {svg_12}.

Mecanismo De Acción

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

This compound inhibits USP2a, leading to a significant destabilization of cyclin D1 . This inhibition is independent of the Akt/GSK3β pathway . The destabilization of cyclin D1 is a result of this compound’s interaction with its primary target, USP2a .

Biochemical Pathways

The inhibition of USP2a by this compound affects the cell cycle progression. Specifically, it induces a G0/G1 arrest . This means that the cells are halted in the G0/G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. This effect on the cell cycle is a direct downstream consequence of cyclin D1 destabilization .

Pharmacokinetics

Its bioavailability is suggested by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations .

Result of Action

The molecular effect of this compound’s action is the destabilization of cyclin D1, a protein crucial for cell cycle progression . On a cellular level, this leads to the inhibition of growth in cyclin D1-dependent cells . Importantly, this growth-inhibitory activity of this compound is independent of the p53 status of the cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

LCAHA interacts with USP2a, a deubiquitinase responsible for the stabilization of cyclin D1 . Cyclin D1 is a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types . The interaction between this compound and USP2a leads to the destabilization of cyclin D1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations . It does not affect the growth of cyclin D1-negative cells . The growth-inhibitory activity of this compound is independent of the p53 status .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting USP2a, leading to a significant Akt/GSK3β-independent destabilization of cyclin D1 . This destabilization does not change the expression of p27, another crucial regulator of cell-cycle progression .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations .

Metabolic Pathways

It is known that this compound interacts with USP2a, which plays a role in the ubiquitin-proteasome pathway .

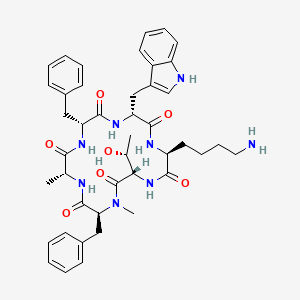

Propiedades

Número CAS |

117094-40-3 |

|---|---|

Fórmula molecular |

C24H41NO3 |

Peso molecular |

391.596 |

Nombre IUPAC |

Lithocholic acid hydroxyamide |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

Clave InChI |

WZXAGWREMCSWMF-YPLGJCPNSA-N |

SMILES |

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LCAHA |

Origen del producto |

United States |

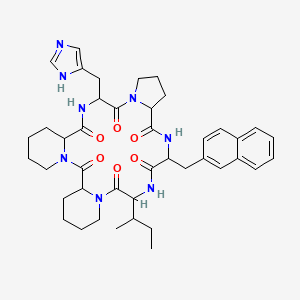

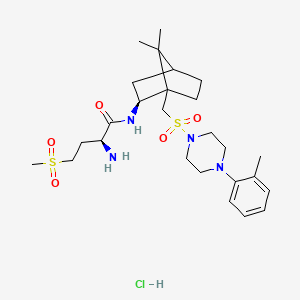

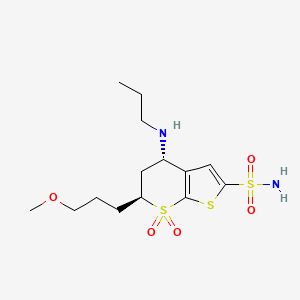

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

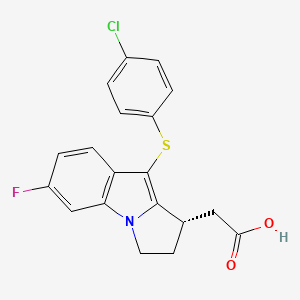

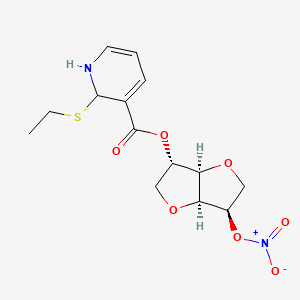

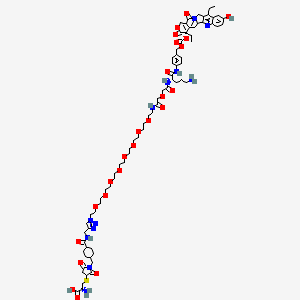

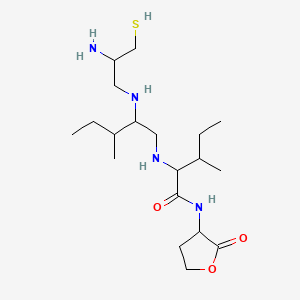

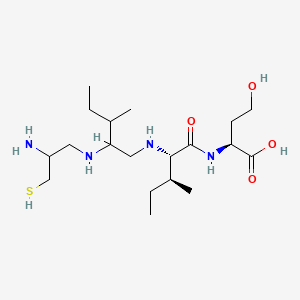

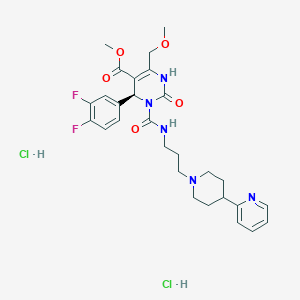

Feasible Synthetic Routes

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)